7-Bromo-2-(tert-butoxycarbonyl)-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid
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Overview
Description
7-Bromo-2-(tert-butoxycarbonyl)-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Preparation Methods
The synthesis of 7-Bromo-2-(tert-butoxycarbonyl)-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid typically involves multiple steps, including the introduction of bromine and chlorine atoms, as well as the incorporation of the tert-butoxycarbonyl group. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-2-(tert-butoxycarbonyl)-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(tert-butoxycarbonyl)-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and the tert-butoxycarbonyl group may influence its binding affinity and reactivity with these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds to 7-Bromo-2-(tert-butoxycarbonyl)-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid include other tetrahydroisoquinolines with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
CAS No. |
2832100-74-8 |
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Molecular Formula |
C15H17BrClNO4 |
Molecular Weight |
390.65 g/mol |
IUPAC Name |
7-bromo-5-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H17BrClNO4/c1-15(2,3)22-14(21)18-5-4-9-8(7-18)6-10(16)11(12(9)17)13(19)20/h6H,4-5,7H2,1-3H3,(H,19,20) |
InChI Key |
TXDOJODBVNPFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C(=C(C=C2C1)Br)C(=O)O)Cl |
Origin of Product |
United States |
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